Ethylmethylglycinexylidide

描述

Historical Perspectives and Discovery Trajectory in Chemical Synthesis Research

The history of ethylmethylglycinexylidide is intrinsically linked to the development and analysis of the widely used local anesthetic, lidocaine (B1675312). While a precise date for its initial synthesis is not prominently documented, its appearance in scientific literature aligns with the rise of advanced analytical techniques for studying drug metabolism. By the mid-1980s, pure standards of EMGX were being used in research, provided by pharmaceutical companies. dss.go.th Its development was likely driven by the need for reliable analytical standards to study the pharmacokinetics of lidocaine and its metabolites. dss.go.thnih.gov The compound is recognized as an impurity and a metabolite related to lidocaine, and its synthesis was crucial for developing and validating assays to detect and quantify these related substances. nih.govebi.ac.uk

Structural Classification and Nomenclature within Amide-Type Compounds

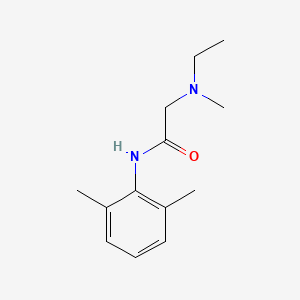

This compound is classified as a substituted amide. github.io The core of its structure is an acetamide (B32628) group (a two-carbon amide), which is modified with several substituents. nih.gov Its systematic and common names reveal its chemical parentage.

Amide Structure : The fundamental functional group is an amide, characterized by a carbonyl group bonded to a nitrogen atom. masterorganicchemistry.com In EMGX, the nitrogen of the amide is bonded to a 2,6-dimethylphenyl group. nih.gov

Nomenclature : According to IUPAC standards, the compound is named N-(2,6-dimethylphenyl)-2-[ethyl(methyl)amino]acetamide . nih.gov This name systematically describes its structure:

acetamide: Indicates a two-carbon chain with a carbonyl group and a nitrogen atom.

N-(2,6-dimethylphenyl): Specifies that a phenyl ring with two methyl groups at positions 2 and 6 is attached to the nitrogen atom of the amide.

2-[ethyl(methyl)amino]: Denotes that at the second carbon of the acetamide chain (the alpha-carbon), an amino group is attached, which is itself substituted with one ethyl and one methyl group. nih.govlibretexts.org

The common name, this compound, is a semi-systematic name that breaks the molecule down into its constituent parts: an ethyl group, a methyl group, a glycine (B1666218) backbone, and a xylidide (2,6-dimethylaniline) moiety.

Table 1: Chemical Identification of this compound

| Identifier Type | Data |

|---|---|

| IUPAC Name | N-(2,6-dimethylphenyl)-2-[ethyl(methyl)amino]acetamide nih.gov |

| Synonyms | EMGX, 2-(Ethylmethylamino)-2',6'-acetoxylidide nih.gov |

| CAS Number | 74634-66-5 nih.gov |

| Molecular Formula | C13H20N2O nih.gov |

Significance in Contemporary Chemical and Pharmacological Research Methodologies

The primary significance of this compound in modern research is its application as an internal standard in analytical chemistry, particularly in chromatography-based methods. nih.govssm.lu

Internal Standard in Chromatography: In techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC), an internal standard is a compound added in a constant amount to samples, the calibration standard, and the control. researchgate.netresearchgate.net Because EMGX is structurally very similar to lidocaine and its main metabolites, monoethylglycinexylidide (B1676722) (MEGX) and glycinexylidide (B194664) (GX), it behaves similarly during the extraction and analysis process but is still distinct enough to be separated and quantified independently. nih.govebi.ac.uk This application is crucial for:

Accurate Quantification : It allows for precise measurement of the concentrations of lidocaine and its metabolites in biological matrices like plasma, which is essential for pharmacokinetic studies. dss.go.thssm.luresearchgate.net

Method Validation : It is used to ensure the reliability, reproducibility, and accuracy of analytical methods developed to study drug metabolism. nih.gov

Role in Pharmacological Research: While not used as a therapeutic agent itself, EMGX is relevant in pharmacological research as a reference compound. nih.gov Its availability as a pure substance allows researchers to:

Identify and characterize the metabolic pathways of lidocaine. ebi.ac.uk

Study the activity of specific enzymes, such as cytochrome P450 isoenzymes, which are responsible for metabolizing drugs like lidocaine. nih.gov

The use of EMGX is a clear example of how a specific, non-active compound can be indispensable for the rigorous scientific investigation of a major pharmaceutical drug.

Table 2: Research Applications of this compound

| Research Area | Specific Application | Purpose |

|---|---|---|

| Analytical Chemistry | Internal Standard in HPLC and GC dss.go.thebi.ac.ukssm.lu | To ensure accurate quantification of analytes by correcting for variations in sample preparation and instrument response. |

| Pharmacokinetics | Quantification of Lidocaine Metabolites nih.govresearchgate.net | To determine the concentration-time profile of drugs and their metabolites in the body. |

Structure

3D Structure

属性

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[ethyl(methyl)amino]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-5-15(4)9-12(16)14-13-10(2)7-6-8-11(13)3/h6-8H,5,9H2,1-4H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTLWVFWFTXURLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CC(=O)NC1=C(C=CC=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60225616 | |

| Record name | Ethylmethylglycinexylidide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60225616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74634-66-5 | |

| Record name | Ethylmethylglycinexylidide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074634665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylmethylglycinexylidide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60225616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETAMIDE, N-(2,6-DIMETHYLPHENYL)-2-(ETHYLMETHYLAMINO)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3WX5BY994 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Strategies for Ethylmethylglycinexylidide

Established Synthetic Pathways for Ethylmethylglycinexylidide

The synthesis of this compound typically follows a convergent approach, mirroring the well-established synthesis of lidocaine (B1675312) and its analogues. The core strategy involves the formation of an amide bond followed by a nucleophilic substitution to introduce the tertiary amine functionality.

Precursor Identification and Selection

The primary precursors for the synthesis of this compound are derived from commercially available starting materials. The selection of precursors is guided by their reactivity and availability.

A key intermediate in the synthesis is 2-chloro-N-(2,6-dimethylphenyl)acetamide . This intermediate is synthesized by the acylation of 2,6-dimethylaniline with chloroacetyl chloride . The second key precursor is N-ethylmethylamine , which provides the tertiary amine moiety.

| Precursor Name | Chemical Structure | Role in Synthesis |

| 2,6-Dimethylaniline | C₈H₁₁N | Arylamine source for the xylidide moiety |

| Chloroacetyl chloride | C₂H₂Cl₂O | Acylating agent to form the acetamide (B32628) backbone |

| N-Ethylmethylamine | C₃H₉N | Nucleophile to introduce the ethylmethylamino group |

Reaction Mechanisms and Conditions

The synthesis of this compound can be conceptualized in two main steps:

Step 1: Synthesis of the Intermediate 2-chloro-N-(2,6-dimethylphenyl)acetamide

This step involves the acylation of 2,6-dimethylaniline with chloroacetyl chloride. The reaction is typically carried out in an inert solvent, such as glacial acetic acid or toluene, often in the presence of a base like sodium acetate (B1210297) to neutralize the hydrochloric acid byproduct.

Reaction: C₈H₁₁N + C₂H₂Cl₂O → C₁₀H₁₂ClNO + HCl

The lone pair of electrons on the nitrogen atom of 2,6-dimethylaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton results in the formation of the amide bond.

Step 2: N-Alkylation to form this compound

The intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide, is then reacted with N-ethylmethylamine in a nucleophilic substitution reaction. The nitrogen atom of N-ethylmethylamine acts as the nucleophile, displacing the chlorine atom from the α-carbon of the acetamide. This reaction is typically performed in a suitable solvent such as toluene or tetrahydrofuran, and often under reflux conditions to increase the reaction rate. An inorganic base, such as potassium carbonate, may be added to scavenge the acid formed during the reaction.

Reaction: C₁₀H₁₂ClNO + C₃H₉N → C₁₃H₂₀N₂O + HCl

The reaction proceeds via an SN2 mechanism, where the nucleophilic amine attacks the carbon atom bearing the chlorine, leading to the formation of the final product.

Yield Optimization and Purity Considerations

Optimizing the yield and ensuring the purity of this compound are critical aspects of its synthesis.

Yield Optimization: Several factors can be adjusted to maximize the yield of the final product:

Stoichiometry of Reactants: Using a slight excess of the amine nucleophile (N-ethylmethylamine) in the second step can help drive the reaction to completion.

Reaction Temperature and Time: Careful control of the reaction temperature and monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) can prevent the formation of byproducts and ensure the reaction goes to completion.

Choice of Base: In the N-alkylation step, the choice of base can influence the reaction rate and minimize side reactions. A non-nucleophilic base is generally preferred.

Solvent Selection: The polarity and boiling point of the solvent can impact the solubility of reactants and the reaction kinetics.

Purity Considerations: The primary impurities in the synthesis of this compound can arise from unreacted starting materials or side reactions. Purification is typically achieved through the following methods:

Extraction: Acid-base extraction is a common method to separate the basic product from non-basic impurities. The crude product can be dissolved in an organic solvent and washed with an acidic solution to protonate the amine, transferring it to the aqueous phase. The aqueous phase is then basified, and the product is extracted back into an organic solvent.

Recrystallization: This is a powerful technique for purifying solid products. The choice of solvent is crucial; an ideal solvent will dissolve the compound at high temperatures but not at low temperatures, while impurities remain soluble at all temperatures or are insoluble. For compounds similar to this compound, solvents like hexanes or heptane have been used for recrystallization diva-portal.org.

Chromatography: Column chromatography can be employed for high-purity requirements, separating the product from impurities based on their differential adsorption on a stationary phase.

Exploration of Novel Synthetic Methodologies

While the traditional synthesis of this compound is effective, there is growing interest in developing more sustainable and efficient methods.

Chemo-Enzymatic Approaches

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic reactions to create more efficient and selective synthetic routes. While no specific chemo-enzymatic synthesis for this compound has been reported, the principles can be applied based on related research.

One potential approach could involve the enzymatic resolution of a racemic precursor. For instance, an aminopeptidase could be used for the enantioselective hydrolysis of a racemic amino acid amide precursor, allowing for the synthesis of enantiomerically pure this compound. Aminopeptidases, such as the one from Pseudomonas putida, have been successfully used in the resolution of various amino acid amides.

Another possibility is the use of enzymes for the N-alkylation step. While challenging, enzymatic N-alkylation offers the potential for high selectivity and milder reaction conditions. Research in the field of biocatalysis is continuously exploring new enzymes and reaction conditions for such transformations.

Green Chemistry Principles in Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. For the synthesis of this compound, several green improvements can be considered, drawing from advancements in the synthesis of lidocaine diva-portal.orgcsus.educsus.edu.

Key Green Chemistry Strategies:

Safer Solvents: Replacing hazardous solvents like toluene and glacial acetic acid with greener alternatives is a primary goal. Acetone has been investigated as a less toxic and environmentally friendly solvent for the synthesis of lidocaine researchgate.net. Water-based syntheses are also being explored.

Catalysis: The use of catalytic amounts of reagents instead of stoichiometric amounts can significantly reduce waste. For instance, the use of catalytic potassium iodide in the N-alkylation step can promote the reaction via the Finkelstein reaction, allowing for milder conditions and reduced equivalents of the amine diva-portal.org.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. One-pot procedures, where multiple reaction steps are carried out in the same vessel, can improve atom economy by reducing the need for intermediate purification steps diva-portal.org.

Energy Efficiency: Conducting reactions at lower temperatures and pressures reduces energy consumption. The development of more active catalysts can enable reactions to proceed under milder conditions diva-portal.org.

Use of Renewable Feedstocks: While the current synthesis relies on petroleum-derived starting materials, future research could explore the use of bio-based feedstocks for the synthesis of the aromatic and amine precursors.

The table below summarizes some of the green chemistry improvements that could be applied to the synthesis of this compound.

| Green Chemistry Principle | Traditional Approach | Greener Alternative |

| Safer Solvents | Toluene, Glacial Acetic Acid | Acetone, Water, Ethanol csus.eduresearchgate.net |

| Catalysis | Stoichiometric base | Catalytic potassium iodide diva-portal.org |

| Atom Economy | Multi-step with purification | One-pot synthesis diva-portal.org |

| Energy Efficiency | High-temperature reflux | Lower reaction temperatures with catalysts diva-portal.org |

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Design and Synthesis of this compound Analogues and Derivatives

The core structure of this compound, N-(2,6-dimethylphenyl)-2-(ethyl(methyl)amino)acetamide, serves as a versatile scaffold for the generation of a diverse library of analogues. The primary synthetic approach typically involves the acylation of a substituted aniline with a reactive glycine (B1666218) derivative. A common route to related compounds, such as N-(2,6-dimethylphenyl)-2-(methylamino)acetamide, begins with the reaction of 2-chloro-N-(2',6'-dimethylphenyl)acetamide with methylamine. This foundational reaction provides a template that can be adapted for the synthesis of this compound by utilizing N-ethyl-N-methylamine as the nucleophile.

Structural Modification Strategies

The structural modification of this compound is a key strategy to modulate its physicochemical and pharmacological properties. These modifications can be systematically applied to different parts of the molecule, including the aromatic ring, the amide linkage, and the tertiary amine moiety.

Aromatic Ring Modifications: The 2,6-dimethylphenyl ring offers several positions for substitution. Introducing electron-donating or electron-withdrawing groups can influence the compound's lipophilicity, electronic properties, and metabolic stability. For instance, the introduction of halogen atoms, methoxy groups, or nitro groups can significantly alter the molecule's interaction with biological targets.

Amide Bond Modifications: The amide bond is crucial for the structural integrity of the molecule. While less commonly modified, strategies could involve its replacement with bioisosteres such as esters or thioamides to explore the impact on activity and stability.

N-Alkyl Group Modifications: The N-ethyl and N-methyl groups on the glycine moiety are prime targets for modification. Varying the size and nature of these alkyl groups can impact the compound's steric profile and basicity. For example, replacing the ethyl group with larger alkyl chains or cyclic moieties can probe the steric requirements of its biological target.

A generalized scheme for the synthesis of N-substituted acetamide derivatives involves the reaction of a primary or secondary amine with an activated carboxylic acid derivative, such as an acyl chloride. This approach allows for the introduction of a wide variety of substituents on the amine nitrogen.

| Modification Site | Example Substituents | Potential Impact |

| Aromatic Ring (Phenyl) | -Cl, -F, -OCH3, -NO2 | Altered lipophilicity, electronic properties, metabolism |

| Amide Linkage | Bioisosteric replacement (e.g., ester) | Modified stability and hydrogen bonding capacity |

| N-Alkyl Groups (Ethyl, Methyl) | -CH2CH2CH3, -Cyclopropyl, -Benzyl | Altered steric bulk, basicity, and target interaction |

Stereochemical Considerations in Derivative Synthesis

This compound itself is achiral. However, the introduction of a chiral center is a key strategy in the design of novel derivatives to explore stereoselective interactions with biological targets. A chiral center can be introduced by modifying the glycine backbone, for instance, by replacing one of the alpha-hydrogens with an alkyl or other substituent.

The synthesis of such chiral α-amino acid amide derivatives often requires stereoselective methods to obtain enantiomerically pure compounds. Enantioselective synthesis of D-α-amino amides, for example, can be achieved through methods like the cinchona alkaloid-catalyzed aza-Henry reaction. This approach allows for the controlled formation of a specific stereoisomer, which is crucial for evaluating the differential biological activity of enantiomers.

When a chiral center is present, the separation and characterization of the individual enantiomers are critical. Techniques such as chiral high-performance liquid chromatography (HPLC) are essential for determining the enantiomeric excess and isolating the pure stereoisomers.

Isolation and Characterization of Novel Derivatives

Following the synthesis of novel this compound derivatives, a rigorous process of isolation, purification, and characterization is necessary to confirm their chemical identity and purity.

Isolation and Purification: The initial crude product is typically isolated by extraction and then purified using chromatographic techniques. Column chromatography using silica (B1680970) gel is a common method for separating the desired product from unreacted starting materials and byproducts. Recrystallization can also be employed to obtain highly pure crystalline solids. For certain compounds, techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) may be necessary for achieving high purity.

Structural Characterization: A combination of spectroscopic techniques is used to elucidate the structure of the newly synthesized derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in structural confirmation.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the amide carbonyl (C=O) and N-H bonds.

Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and other elements in the molecule, which is used to confirm the empirical formula.

For crystalline derivatives, X-ray crystallography can provide an unambiguous determination of the three-dimensional molecular structure, including stereochemistry where applicable.

| Analytical Technique | Information Obtained |

| ¹H and ¹³C NMR | Carbon-hydrogen framework, connectivity |

| Mass Spectrometry | Molecular weight, fragmentation pattern |

| Infrared Spectroscopy | Presence of functional groups |

| Elemental Analysis | Empirical formula |

| X-ray Crystallography | 3D molecular structure, stereochemistry |

The thorough application of these synthesis and characterization methodologies is essential for the successful development of novel this compound derivatives and the comprehensive exploration of their chemical and biological potential.

Computational and Theoretical Chemical Studies Involving Ethylmethylglycinexylidide and Its Analogues

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are foundational in medicinal chemistry. They aim to correlate the chemical structure of a series of compounds with their biological activity. For Ethylmethylglycinexylidide and its analogues, these models have been instrumental in identifying the key structural features that determine their efficacy as inhibitors of voltage-gated sodium channels, particularly the Nav1.7 subtype, which is crucial in pain pathways nih.govnih.gov.

Ligand-Based QSAR/SAR Approaches

Ligand-based QSAR approaches are employed when the three-dimensional structure of the biological target is unknown or not well-defined. These methods rely on analyzing a set of molecules with known activities to build a predictive model.

Three-dimensional QSAR (3D-QSAR) models provide a powerful framework for understanding how the steric and electrostatic properties of a molecule influence its biological activity. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques.

In a study of this compound analogues targeting the Nav1.7 channel, both atom- and field-based 3D-QSAR models were developed nih.gov.

CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction fields around a set of aligned molecules. The resulting field values are then correlated with biological activity using statistical methods like Partial Least Squares (PLS).

CoMSIA extends this by calculating additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed picture of the molecular features driving activity.

These models generate contour maps that visualize regions where modifications to the molecular structure are likely to enhance or diminish activity. For instance, 3D-QSAR studies on this compound analogues revealed that the presence of specific hydrophobic groups and certain steric parameters were critical for enhancing specificity towards the Nav1.7 channel nih.gov.

The foundation of any QSAR model is the selection and calculation of molecular descriptors—numerical values that characterize the properties of a molecule. These descriptors can be broadly categorized:

1D and 2D Descriptors: These are derived from the chemical formula or 2D structure and include properties like molecular weight, logP (lipophilicity), and topological indices nih.govhufocw.orgdrugdesign.org.

3D Descriptors: These are calculated from the 3D coordinates of the molecule and include steric and electronic fields (as used in CoMFA/CoMSIA) and various geometric parameters nih.govhufocw.org.

In the context of local anesthetics, descriptors related to hydrophobicity, molecular shape, and electronic properties (like partial atomic charges and dipole moment) are often crucial hufocw.orgresearchgate.net. For the this compound analogues, the key descriptors identified through 3D-QSAR were steric and hydrophobic in nature, indicating that the size, shape, and lipophilicity of the molecule are paramount for its interaction with the Nav1.7 channel nih.gov.

A QSAR model is only useful if it can accurately predict the activity of new, untested compounds. Therefore, rigorous validation is essential. nih.govresearchgate.net This is typically done through both internal and external validation procedures.

Internal Validation: The most common method is leave-one-out (LOO) cross-validation, which generates the cross-validated correlation coefficient, q² . A q² value greater than 0.5 is generally considered indicative of a robust model scielo.br.

External Validation: The dataset is split into a training set (to build the model) and a test set (to validate it). The model's ability to predict the activities of the test set compounds is assessed using the predictive correlation coefficient, R²_pred nih.govnih.govacs.org.

Statistically significant 3D-QSAR models for this compound analogues have been successfully developed nih.gov. The table below shows typical statistical parameters used to assess the quality and predictive power of QSAR models, drawn from representative studies.

| Parameter | Description | Acceptable Value |

| R² | Coefficient of determination; measures the goodness of fit for the training set. | > 0.6 |

| q² | Cross-validated R² (Leave-One-Out); measures internal predictive ability. | > 0.5 |

| R²_pred | Predictive R² for the external test set; measures external predictive ability. | > 0.6 |

| RMSE | Root Mean Square Error; measures the deviation between predicted and actual values. | As low as possible |

| This table presents generally accepted statistical thresholds for robust QSAR models. scielo.brnih.gov |

Fragment-Based SAR Analysis

The aromatic xylidide ring.

The tertiary amine group (diethylamino moiety).

The intermediate amide linker.

SAR studies on sodium channel blockers have shown that modifications to each of these fragments can significantly impact potency and selectivity nih.gov. For example, increasing the lipophilicity of the amine portion often leads to more potent sodium channel blockade nih.gov. The length of the linker is also critical, with a three-carbon spacer between the amide and the amine often being optimal nih.gov. This fragment-based understanding allows medicinal chemists to systematically modify the scaffold to optimize its properties.

Molecular Docking and Dynamics Simulations

While QSAR models predict activity based on structural properties, molecular docking and dynamics simulations aim to visualize and analyze the physical interaction between a ligand (like this compound) and its protein target at an atomic level.

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex nih.gov. For this compound analogues, docking studies have been performed against the crystal structure of the human Nav1.7 channel nih.govresearchgate.net. These studies help to:

Identify the specific amino acid residues in the binding pocket that interact with the ligand.

Estimate the binding affinity (often expressed as a docking score or binding energy in kcal/mol).

Explain the SAR data by showing how different functional groups on the ligand interact with the receptor.

Docking analyses of a series of 16 this compound analogues revealed that several compounds exhibited higher binding affinities for the Nav1.7 channel than the parent drug itself nih.gov.

| Compound | Binding Affinity (kcal/mol) |

| Analogue A15 | -7.1 |

| Analogue A14 | -6.8 |

| Analogue A6 | -6.5 |

| Analogue A5 | -6.4 |

| This compound (Lidocaine) | -5.9 |

| Illustrative binding affinities from a representative docking study of analogues against the Nav1.7 channel. Lower energy values indicate stronger binding. nih.govresearchgate.net |

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex, simulating its movement over time nih.govacs.org. An MD simulation starts with the docked pose and calculates the forces between atoms and their subsequent motions over a period typically ranging from nanoseconds to microseconds. This powerful technique is used to:

Assess the stability of the docked pose. A stable interaction will show minimal deviation over the course of the simulation.

Analyze conformational changes in both the ligand and the protein upon binding.

Calculate binding free energies, providing a more rigorous estimate of binding affinity than docking scores alone researchgate.net.

MD simulations of this compound and its analogues complexed with the Nav1.7 channel have confirmed the stability of their interactions researchgate.netresearchgate.net. Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure, and the Radius of Gyration (Rg), which indicates the compactness of the complex. Stable complexes typically exhibit low and converging RMSD values and a stable Rg over time researchgate.netresearchgate.net. These simulations have shown that the complexes formed by this compound and potent analogues remain stable within the Nav1.7 channel's binding site researchgate.net.

Ligand-Protein Interaction Analysis (Hypothetical Targets)

This compound, as an analogue of local anesthetics like lidocaine (B1675312), is predicted to interact with voltage-gated sodium channels. Computational docking studies, a method to predict the binding orientation of a small molecule to a protein target, can elucidate these interactions. nih.gov In hypothetical docking simulations, this compound would be positioned within the binding pocket of the sodium channel protein.

The interaction profile is anticipated to be characterized by a combination of hydrophobic interactions and hydrogen bonding. The xylidide ring of the molecule would likely engage in π-π stacking or hydrophobic interactions with aromatic residues such as phenylalanine or tyrosine within the binding site. The tertiary amine group, which is likely protonated at physiological pH, could form a crucial hydrogen bond or an ionic interaction with a negatively charged residue like aspartate or glutamate. The carbonyl group of the amide linkage is also a potential hydrogen bond acceptor.

The binding affinity of this compound to its hypothetical target can be estimated using scoring functions in docking software. These functions calculate a score that represents the strength of the interaction, with lower scores typically indicating a more favorable binding. The calculated binding affinity for this compound would be compared to that of known sodium channel blockers to predict its potential potency. Molecular dynamics simulations could further refine this analysis by providing insights into the stability of the ligand-protein complex over time.

Table 1: Hypothetical Ligand-Protein Interactions for this compound

| Interaction Type | This compound Moiety | Hypothetical Protein Residue |

| Hydrophobic | Xylidide Ring | Phenylalanine, Tyrosine, Leucine |

| Hydrogen Bond (Donor) | Protonated Tertiary Amine | Aspartate, Glutamate |

| Hydrogen Bond (Acceptor) | Carbonyl Oxygen | Serine, Threonine |

| Ionic Interaction | Protonated Tertiary Amine | Aspartate, Glutamate |

Conformational Analysis and Stability Predictions

Conformational analysis of this compound is essential to understand its three-dimensional structure and how it influences its interaction with biological targets. The molecule possesses several rotatable bonds, leading to a variety of possible conformations. Theoretical conformational analysis using methods like Density Functional Theory (DFT) can predict the most stable conformers in different environments (e.g., in vacuum or in a solvent). nih.gov

The stability of different conformers is evaluated based on their relative energies. The lowest energy conformation represents the most stable and likely the most populated state of the molecule under physiological conditions. The presence of intramolecular hydrogen bonds can also contribute to the stability of certain conformations. Understanding the preferred conformation of this compound is crucial for designing more effective analogues, as the bioactive conformation is the one that binds to the target receptor. nih.gov

Table 2: Predicted Stability of this compound Conformers

| Dihedral Angle | Conformation | Relative Energy (kcal/mol) | Predicted Stability |

| Amide Bond (O=C-N-C) | trans | 0 | High |

| Amide Bond (O=C-N-C) | cis | > 5 | Low |

| Xylidide-Amide (C-C-N-C) | Gauche | ~1-2 | Moderate |

| Xylidide-Amide (C-C-N-C) | Anti | 0 | High |

In Silico Prediction of Metabolic Pathways and Products

In silico tools play a significant role in predicting the metabolism of xenobiotics, including drug molecules. nih.gov These methods can forecast potential metabolic pathways and the resulting metabolites, which is crucial for understanding a compound's pharmacokinetic profile. news-medical.net

Enzyme Reactivity and Substrate Specificity Prediction

For this compound, the primary metabolizing enzymes are expected to be the cytochrome P450 (CYP) superfamily, which are responsible for the metabolism of a vast number of drugs. news-medical.net Prediction software can identify which specific CYP isoforms (e.g., CYP3A4, CYP2D6) are most likely to metabolize this compound based on its structural features. The xylidide ring and the N-alkyl groups are potential sites for enzymatic attack.

The reactivity of different sites on the molecule towards enzymatic action can be predicted. For instance, the aromatic methyl groups on the xylidide ring are susceptible to hydroxylation. The N-ethyl and N-methyl groups can undergo N-dealkylation. The software evaluates the likelihood of these reactions occurring based on established metabolic rules and machine learning models trained on large datasets of known metabolic transformations.

Biotransformation Pathway Mapping

Based on the predicted enzyme reactivity, a biotransformation pathway for this compound can be mapped out. A likely initial step is the N-de-ethylation or N-demethylation of the tertiary amine, leading to the formation of ethylglycinexylidide or methylglycinexylidide, respectively. This is analogous to the metabolism of lidocaine to monoethylglycinexylidide (B1676722) (MEGX). Another major metabolite of lidocaine is glycinexylidide (B194664) (GX). nih.gov

A subsequent metabolic step could be the hydrolysis of the amide bond, which would cleave the molecule into N-ethyl-N-methylglycine and 2,6-dimethylaniline (xylidine). The aromatic ring of the xylidine moiety is also a target for hydroxylation, potentially at the para position relative to the amino group, forming hydroxylated derivatives. These hydroxylated metabolites can then undergo further conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion. nih.gov

Table 3: Predicted Metabolic Pathways and Metabolites of this compound

| Metabolic Reaction | Predicted Metabolite | Enzyme Family |

| N-de-ethylation | Methylglycinexylidide | Cytochrome P450 |

| N-demethylation | Ethylglycinexylidide | Cytochrome P450 |

| Amide Hydrolysis | N-ethyl-N-methylglycine, 2,6-dimethylaniline | Amidases |

| Aromatic Hydroxylation | Hydroxylated this compound | Cytochrome P450 |

Future Directions and Emerging Research Avenues for Ethylmethylglycinexylidide

Development of Advanced Analytical Platforms for Comprehensive Metabolomics Research

The study of metabolites, or metabolomics, provides a direct snapshot of physiological and pathophysiological states. researchgate.net Advanced analytical platforms are central to this field, enabling the separation, detection, and quantification of a wide array of small molecules from biological samples. nih.gov The primary technologies currently employed in metabolomics are nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), with MS often coupled to chromatographic techniques like gas chromatography (GC-MS) and liquid chromatography (LC-MS). nih.govresearchgate.net

Ethylmethylglycinexylidide (EMGX) has been utilized as an internal standard for the sensitive quantification of lidocaine (B1675312) and its primary metabolites—monoethylglycinexylidide (B1676722) (MEGX) and glycinexylidide (B194664) (GX)—in animal plasma. ebi.ac.uk This method employs high-performance liquid chromatography (HPLC) with electrospray ionization mass spectrometry (ESI-MS), a technique noted for its versatility in analyzing a wide variety of small molecules without the need for derivatization. nih.govebi.ac.uk

Future research will likely focus on integrating EMGX into more comprehensive, high-throughput metabolomics workflows. nih.gov The development of ultra-performance liquid chromatography (UPLC) and high-resolution mass spectrometry (HRMS) platforms, such as Quadrupole-Exactive (Q-Exactive) MS, offers enhanced peak capacity, greater resolution, and faster scan speeds. researchgate.netsysrevpharm.orgnih.gov These technologies could allow for the simultaneous measurement of EMGX alongside thousands of other metabolites, providing a more holistic view of metabolic pathways affected by its parent compounds. nih.gov Furthermore, techniques like MALDI Imaging (Matrix-Assisted Laser Desorption/Ionization Imaging) could be developed to visualize the spatial distribution of EMGX and related compounds directly within tissue samples, offering deeper insights into drug localization and metabolism. labx.com

Table 1: Advanced Analytical Platforms in Metabolomics

| Platform | Description | Application in this compound Research |

|---|---|---|

| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry is ideal for separating and identifying non-volatile and semi-volatile compounds in complex mixtures. labx.com | Current use for quantification; future applications in high-throughput screening and pathway analysis. |

| GC-MS | Gas Chromatography-Mass Spectrometry is best suited for volatile compounds, often requiring chemical derivatization. nih.govlabx.com | Analysis of volatile derivatives or degradation products of this compound. |

| NMR Spectroscopy | Nuclear Magnetic Resonance provides detailed structural information about metabolites without requiring separation. nih.govresearchgate.net | Structural confirmation and flux analysis to trace the metabolic fate of related compounds. |

| MALDI Imaging | Matrix-Assisted Laser Desorption/Ionization Imaging allows for the spatial analysis of metabolites directly within tissue sections. labx.com | Visualizing the distribution of this compound in preclinical tissue models to study localization. |

Exploration of Novel Synthetic Routes for Sustainable Production

The synthesis of pharmaceutical compounds and their derivatives is an area of continuous innovation, with a growing emphasis on "green chemistry" to create more environmentally friendly and sustainable processes. csus.educsus.edu Research into the synthesis of lidocaine, the parent compound of this compound, has led to greener methods that reduce reagent costs, replace hazardous solvents, and decrease reaction temperatures. csus.edudiva-portal.org

Future research should focus on adapting these principles to the synthesis of this compound. Key strategies could include:

One-Pot Procedures: Combining multiple reaction steps into a single procedure to minimize waste and improve efficiency, as has been explored for lidocaine synthesis. diva-portal.org

Environmentally Friendly Solvents: Replacing traditional organic solvents with greener alternatives or using water as a solvent where possible. diva-portal.orgresearchgate.net

Multicomponent Reactions: Designing syntheses where multiple starting materials react in a single step to form the final product, which is a core principle of green chemistry. researchgate.net

Beyond established green chemistry principles, the exploration of novel synthetic methodologies like transition-metal catalysis and photoredox catalysis could open new avenues for the efficient construction of this compound and its analogues. hilarispublisher.com These modern techniques allow for the formation of complex bonds under mild conditions, offering pathways to synthesize derivatives that may be inaccessible through traditional methods. hilarispublisher.com

Table 2: Strategies for Sustainable Synthesis

| Strategy | Principle | Relevance to this compound |

|---|---|---|

| Atom Economy | Maximize the incorporation of all materials used in the process into the final product. | Designing synthetic routes that minimize the formation of byproducts. |

| Safer Solvents | Use of less hazardous and environmentally benign solvents and auxiliaries. diva-portal.org | Replacing traditional solvents with greener alternatives like water or bio-solvents. |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. diva-portal.org | Developing synthetic methods that avoid high-temperature refluxing. |

| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. diva-portal.org | Employing catalysts to promote key bond-forming reactions efficiently. |

Expansion of Computational Studies to Uncover Deeper Structure-Function Relationships

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for understanding the interactions between small molecules and their biological targets at an atomic level. nih.govresearchgate.net For compounds like this compound, which are analogues of sodium channel blockers, these in silico techniques can provide profound insights into their structure-function relationships. nih.govrupress.org

Researchers have used computational methods to create detailed models of voltage-gated sodium channels (e.g., hNav1.5) and simulate how drug molecules bind within the channel pore. nih.govrupress.org These simulations can reveal:

Binding Sites and Poses: Identifying the specific amino acid residues that a molecule interacts with and its preferred orientation within the binding pocket. rupress.org

Mechanism of Action: Elucidating the dynamic process of how a molecule enters the channel and blocks ion permeation. nih.gov

Structure-Activity Relationships: Predicting how specific chemical modifications to the molecule would affect its binding affinity and efficacy. mdpi.comsemanticscholar.org

Future computational studies should focus specifically on this compound. By constructing a high-fidelity model of the compound and simulating its interaction with relevant sodium channel subtypes, researchers could predict its unique pharmacological profile. mdpi.com Techniques like homology modeling can be used to build the channel structure, while MD simulations can reveal its dynamic behavior in a realistic membrane environment. nih.govdiva-portal.org Such studies could guide the rational design of novel derivatives with enhanced or more selective channel-blocking properties. semanticscholar.org

Table 3: Computational Methods for Structure-Function Analysis

| Method | Description | Application for this compound |

|---|---|---|

| Homology Modeling | Constructs a 3D model of a target protein based on the known structure of a related homologous protein. nih.gov | To create an atomic-resolution model of a sodium channel for docking studies. |

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rupress.org | To identify the most likely binding site of this compound within the sodium channel pore. |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of the system. nih.govresearchgate.net | To observe the binding process, conformational changes, and stability of the this compound-channel complex. |

| Steered Molecular Dynamics (SMD) | Applies external forces to a part of the simulated system to explore events like ligand unbinding or ion transport. nih.gov | To understand the mechanism and energy landscape of this compound entering or exiting the channel. |

Integration of this compound in Advanced Preclinical Research Methodologies

The role of this compound in preclinical research has primarily been as an internal standard for quantifying other analytes. ebi.ac.uk However, its status as a metabolite of lidocaine suggests it could be a valuable subject of study in its own right within advanced preclinical models. Understanding the biological activity of drug metabolites is a critical component of preclinical development.

Future research could integrate the study of this compound into more sophisticated preclinical methodologies. This includes:

Organ-on-a-Chip Models: Using microfluidic devices containing living cells to mimic the physiology of human organs. These models could be used to study the metabolism of lidocaine to this compound and assess its specific effects on cardiac or neuronal cells in a human-relevant context.

High-Content Screening (HCS): Employing automated microscopy and image analysis to simultaneously measure multiple phenotypic changes in cells exposed to a compound. HCS could be used to screen for any previously unknown biological activity of this compound.

Advanced In Vivo Imaging: Techniques like positron emission tomography (PET) could potentially be adapted with radiolabeled versions of this compound to track its distribution, target engagement, and clearance in living organisms in real-time.

By shifting its role from a simple analytical tool to a subject of investigation, researchers can gain a more complete picture of the pharmacology of its parent compounds and uncover any potential biological relevance of this compound itself.

Potential for Derivatization to Explore New Chemical Entities for Research Applications

Derivatization, the process of chemically modifying a compound to create new analogues, is a cornerstone of medicinal chemistry. This strategy is used to enhance desired properties, reduce undesirable effects, or create novel research tools. The synthesis of lidocaine analogues has been explored to improve characteristics such as lipid solubility and metabolic stability. nih.gov

This compound presents a unique scaffold for derivatization. Its structure contains several points for modification, including the xylidide aromatic ring, the amide linkage, and the tertiary amine. Future research could systematically explore creating a library of derivatives by:

Modifying the Aromatic Ring: Adding or changing substituent groups on the 2,6-dimethylphenyl ring to alter lipophilicity and electronic properties, which could influence binding affinity.

Altering the Amine Group: Changing the ethyl and methyl groups on the terminal nitrogen to modulate the compound's pKa and steric profile.

Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties to fine-tune the molecule's activity, as has been done by replacing methyl groups with chlorine in other lidocaine analogues. nih.gov

These new chemical entities could be screened for unique pharmacological profiles, such as selectivity for different subtypes of sodium channels or entirely new biological activities. This would expand the utility of the this compound scaffold, transforming it from a known metabolite into a foundational structure for developing novel research probes and potential therapeutic leads.

常见问题

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing Ethylmethylglycinexylidide with high purity?

- Methodological Answer : Optimize synthesis using stepwise purification techniques (e.g., column chromatography, recrystallization) and validate purity via HPLC or NMR. Document reaction conditions (temperature, solvent ratios, catalysts) and compare yields across trials. Include batch-specific data (e.g., solvent purity, catalyst lot numbers) to ensure reproducibility .

Q. How should researchers design stability studies for this compound under varying physiological conditions?

- Methodological Answer : Use accelerated stability testing (e.g., elevated temperature, humidity chambers) and monitor degradation products via mass spectrometry. Include control samples and statistical analysis (e.g., ANOVA for time-dependent changes). Report buffer compositions, incubation durations, and equipment calibration details .

Q. What analytical techniques are critical for characterizing this compound in complex biological matrices?

- Methodological Answer : Combine LC-MS/MS for quantification with isotopic labeling to distinguish endogenous analogs. Validate methods using spike-recovery experiments and matrix-matched calibration curves. Specify limits of detection (LOD) and quantification (LOQ) in peer-reviewed formats .

Advanced Research Questions

Q. How can researchers address contradictions in reported pharmacological efficacy of this compound across in vitro and in vivo models?

- Methodological Answer : Conduct meta-analyses of dose-response curves, accounting for interspecies metabolic differences (e.g., cytochrome P450 activity). Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to reconcile disparities. Report confounding variables (e.g., solvent effects on membrane permeability) and apply sensitivity analysis .

Q. What strategies are effective for elucidating the metabolic pathways of this compound in human hepatocytes?

- Methodological Answer : Employ stable isotope tracers coupled with high-resolution mass spectrometry to identify phase I/II metabolites. Use CRISPR-edited hepatocyte lines to isolate specific enzymatic contributions. Validate findings with kinetic studies (e.g., Michaelis-Menten parameters) and cross-reference with existing databases (e.g., HMDB) .

Q. How should researchers design experiments to evaluate this compound’s interaction with off-target receptors?

- Methodological Answer : Use computational docking (e.g., molecular dynamics simulations) to predict binding affinities, followed by surface plasmon resonance (SPR) for empirical validation. Include negative controls (e.g., receptor knockout models) and report dissociation constants (Kd) with error margins .

Q. What statistical approaches are recommended for interpreting heterogeneous data in this compound toxicity studies?

- Methodological Answer : Apply mixed-effects models to account for inter-lab variability. Use Bayesian inference to quantify uncertainty in dose-dependent toxicity thresholds. Provide raw data distributions (e.g., box plots with outliers) and justify exclusion criteria transparently .

Data Presentation and Reproducibility

Q. How should researchers present conflicting spectral data (e.g., NMR shifts) for this compound derivatives?

- Methodological Answer : Tabulate chemical shifts alongside solvent systems and instrument parameters (e.g., magnetic field strength). Annotate splitting patterns and coupling constants, and cross-validate with computational NMR predictors (e.g., ACD/Labs). Archive raw spectra in supplementary materials .

Q. What guidelines ensure reproducibility in this compound bioactivity assays?

- Methodological Answer : Adopt standardized protocols (e.g., OECD guidelines for cytotoxicity). Report cell passage numbers, serum batch details, and assay plate layouts. Use Z’-factor metrics to validate assay robustness and include positive/negative controls in each experimental run .

Tables for Key Methodological Comparisons

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。